
2,3,3-三甲基吲哚啉
概述
描述
2,3,3-Trimethylindolenine (TMI) is an indolocarbazole alkaloid that is found in a variety of plants. It is a naturally occurring compound that has been studied for its potential applications in medicine and biochemistry.
科学研究应用
缩合反应: 已证明 2,3,3-三甲基吲哚啉与芳香醛缩合生成 2-苯乙烯基吲哚啉。具体来说,与水杨醛的反应形成羟基苯乙烯基吲哚啉,而不是苝菁或螺并吡喃,这已通过光谱数据得到证实 (Lazarenko 等人,1978)。
微波辅助合成: 已开发出一种新颖的微波辅助方法来制备基于 2,3,3-三甲基吲哚啉的方菁。这种方法将反应时间从几天显着缩短到几分钟,并提高了产率,促进了对称和非对称方菁染料的快速制备 (Barbero 等人,2015)。
荧光传感器开发: 由 2,3,3-三甲基吲哚啉合成的含芘荧光传感器已显示在亲水介质中存在 Hg2+ 时发生显着的荧光猝灭,使其成为用于汞检测的有用化学传感器 (Yang 等人,2010)。
抗真菌剂潜力: 已合成 N-烷基化 2,3,3-三甲基吲哚啉并将其评估为潜在的抗真菌剂。它们对酿酒酵母表现出显着的生长抑制作用,成为有前途的化合物,特别是对免疫抑制和免疫功能低下患者 (Tyler 等人,2013)。
不对称还原: 来自乳酸芽孢杆菌的新型 (R)‐亚胺还原酶对 2,3,3‐三甲基吲哚啉表现出很高的催化效率。该酶能够还原各种 3H-吲e 和 3H-吲e 碘化物,生成具有良好至优异对映选择性的产物,表明底物接受范围广泛 (Li 等人,2016)。
铱催化的氢化: 已经研究了使用铱基催化剂对 2,3,3-三甲基吲哚啉进行氢化。发现了显着的添加剂效应,导致高对映选择性,这是不对称合成的一个关键方面 (Zhu & Zhang, 1998)。
离子液体介质应用: 已使用 Ir-XYLIPHOS 催化剂在各种离子液体中进行三甲基吲哚啉的对映选择性氢化。该方法取得了与传统工艺相当的结果,但反应时间缩短,对氧气的敏感性降低 (Giernoth & Krumm, 2004)。
方菁染料合成: 源自 2,3,3-三甲基吲哚啉的方菁染料显示出作为 HSA 检测的荧光探针和作为潜在抗真菌剂的有希望的应用。发现这些染料与人血清白蛋白相互作用,并对酿酒酵母表现出抗真菌活性 (Gomes 等人,2022)。
安全和危害
2,3,3-Trimethylindolenine is classified as a combustible liquid. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .
未来方向
作用机制
Target of Action
2,3,3-Trimethylindolenine is an indole derivative . It is primarily used in the preparation of cyanine dye labeling reagents and other imaging agents . The compound’s primary targets are the aromatic rings of the NIR dye .
Mode of Action
The compound interacts with its targets through direct π-π stacking . This interaction is crucial for the function of near-infrared (NIR)-induced dye-based theranostic drug delivery carriers, which are used for critical image-guided chemo-photothermal cancer therapy .
Biochemical Pathways
It is known that the compound is used as a reactant in organic synthesis reactions .
Pharmacokinetics
It is known that the compound is soluble in chloroform, toluene, or dichlorobenzene , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of 2,3,3-Trimethylindolenine’s action are primarily related to its role in the preparation of cyanine dye labeling reagents and other imaging agents . These agents are used in near-infrared (NIR)-induced dye-based theranostic drug delivery carriers for critical image-guided chemo-photothermal cancer therapy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,3-Trimethylindolenine. For instance, the compound should be stored in a cool, dry place in tightly closed containers, away from strong oxidizing agents . Additionally, it is recommended to ensure adequate ventilation, especially in confined areas .
生化分析
Biochemical Properties
It is known that this compound plays a crucial role in the synthesis of cyanine dyes
Cellular Effects
It has been suggested that it may play a role in the development of advanced chemical sensing technologies
Molecular Mechanism
It is known to be involved in the synthesis of cyanine dyes
Dosage Effects in Animal Models
There is currently no available information on how the effects of 2,3,3-Trimethylindolenine vary with different dosages in animal models
属性
IUPAC Name |
2,3,3-trimethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-8-11(2,3)9-6-4-5-7-10(9)12-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHJIAFUWHPJRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049403 | |
| Record name | 2,3,3-Trimethylindolenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or orange liquid; mp = 6-8 deg C; [Alfa Aesar MSDS] | |
| Record name | 2,3,3-Trimethylindolenine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19443 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
1640-39-7 | |
| Record name | 2,3,3-Trimethylindolenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1640-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Indole, 2,3,3-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001640397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1640-39-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65633 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Indole, 2,3,3-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3,3-Trimethylindolenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3-trimethyl-3H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

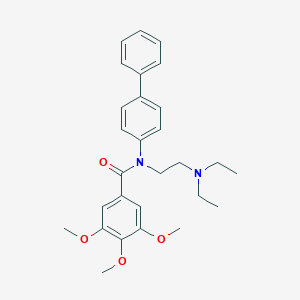

![1-[(4-Carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride](/img/structure/B142696.png)
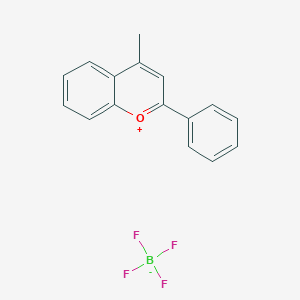
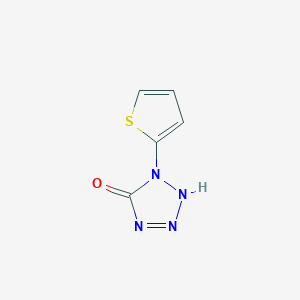

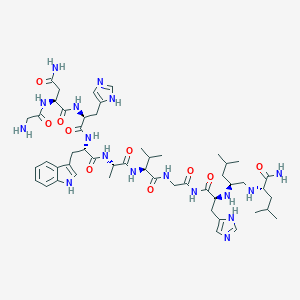
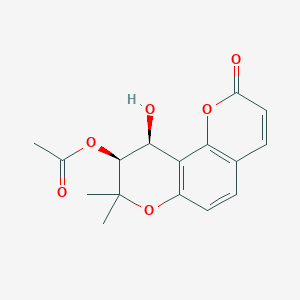
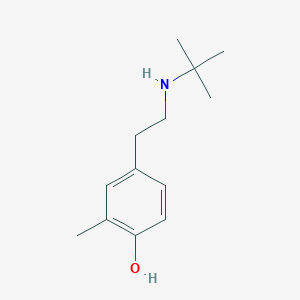
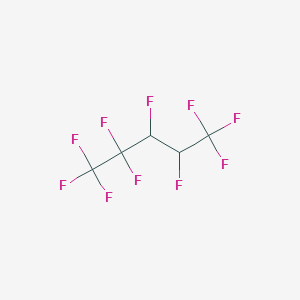
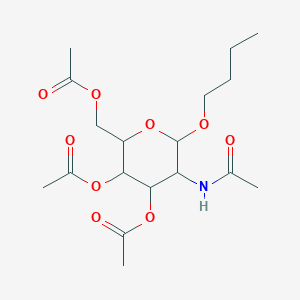
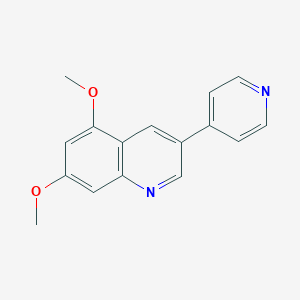
![(1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone](/img/structure/B142717.png)
